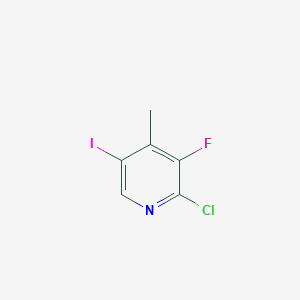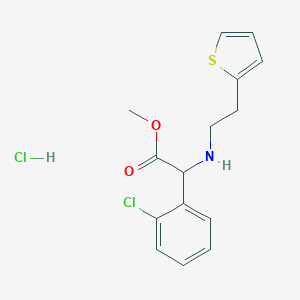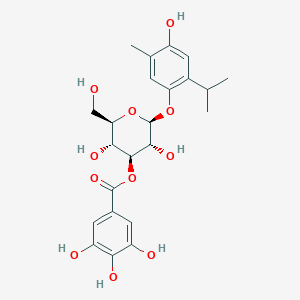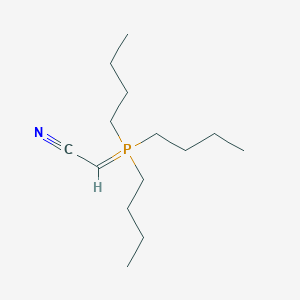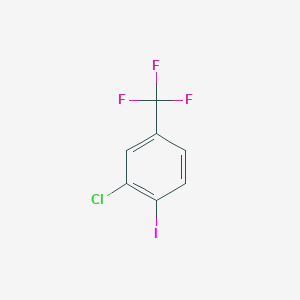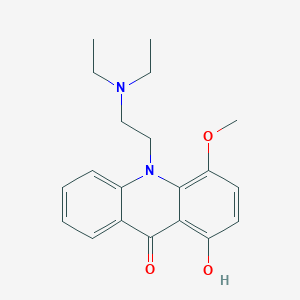
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone, also known as DHEA, is a synthetic compound that has been extensively studied for its potential application in scientific research. DHEA is a derivative of the natural hormone dehydroepiandrosterone (DHEA) and has been shown to have a variety of biological effects.
Mecanismo De Acción
The exact mechanism of action of 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone is not fully understood, but it is thought to act through a variety of pathways. 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been shown to interact with a number of receptors, including estrogen receptors, androgen receptors, and the GABA receptor. 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has also been shown to have antioxidant effects and may protect against oxidative stress.
Biochemical and Physiological Effects:
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has a variety of biochemical and physiological effects. In addition to its potential anti-tumor, cognitive, and immunomodulatory effects, 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been shown to have effects on bone density, insulin sensitivity, and lipid metabolism. 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has also been studied for its potential to improve sexual function and libido.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone in lab experiments is that it is a synthetic compound, which allows for precise control over dosage and purity. However, one limitation of using 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone. One area of interest is the potential use of 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone as a treatment for autoimmune diseases. Another area of interest is the potential use of 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone as a treatment for cognitive decline in aging populations. Additionally, further research is needed to fully understand the mechanisms of action of 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone and its potential applications in a variety of scientific research fields.
Métodos De Síntesis
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone can be synthesized through a multi-step process starting with 9(10H)-acridinone. The first step involves the reaction of 9(10H)-acridinone with ethyl chloroformate to form an intermediate, which is then reacted with diethylamine to produce the final product, 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone.
Aplicaciones Científicas De Investigación
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been studied for its potential application in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been shown to have anti-tumor effects and may be a potential treatment for certain types of cancer. In neurology, 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been studied for its potential to improve cognitive function and memory. In immunology, 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been shown to have immunomodulatory effects and may be a potential treatment for autoimmune diseases.
Propiedades
Número CAS |
141992-59-8 |
|---|---|
Nombre del producto |
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone |
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
10-[2-(diethylamino)ethyl]-1-hydroxy-4-methoxyacridin-9-one |
InChI |
InChI=1S/C20H24N2O3/c1-4-21(5-2)12-13-22-15-9-7-6-8-14(15)20(24)18-16(23)10-11-17(25-3)19(18)22/h6-11,23H,4-5,12-13H2,1-3H3 |
Clave InChI |
LQNHEXXSJIBBCR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)O |
SMILES canónico |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)O |
Otros números CAS |
141992-59-8 |
Sinónimos |
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B115156.png)

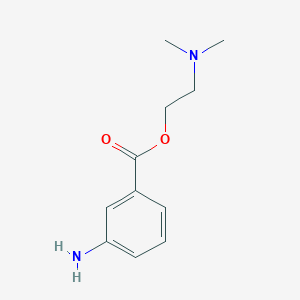
![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B115159.png)
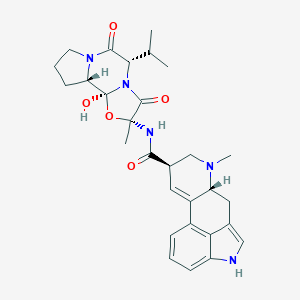
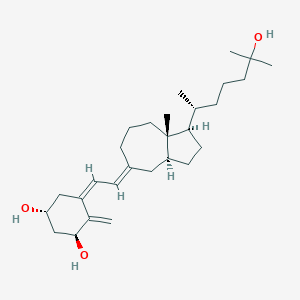
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
